molecular formula C9H13NO B13790313 2-Oxo-3-propan-2-ylcyclopentane-1-carbonitrile

2-Oxo-3-propan-2-ylcyclopentane-1-carbonitrile

Cat. No.: B13790313
M. Wt: 151.21 g/mol
InChI Key: UERKFPQKWVXINK-UHFFFAOYSA-N
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Description

2-Oxo-3-propan-2-ylcyclopentane-1-carbonitrile is an organic compound with the molecular formula C9H13NO It is a derivative of cyclopentanone, featuring a nitrile group and an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-propan-2-ylcyclopentane-1-carbonitrile typically involves the following steps:

    Cyclopentanone Derivatization: The starting material, cyclopentanone, undergoes a series of reactions to introduce the nitrile group and the isopropyl substituent.

    Nitrile Introduction: This can be achieved through a reaction with cyanogen bromide or other nitrile sources under basic conditions.

    Isopropyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-propan-2-ylcyclopentane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other derivatives.

    Substitution: The nitrile group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-oxo-3-propan-2-ylcyclopentane-1-carbonitrile

InChI

InChI=1S/C9H13NO/c1-6(2)8-4-3-7(5-10)9(8)11/h6-8H,3-4H2,1-2H3

InChI Key

UERKFPQKWVXINK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(C1=O)C#N

Origin of Product

United States

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